3-(Chloroacetyl)-1-tosylpyrrole
Overview
Description
3-(Chloroacetyl)-1-tosylpyrrole: is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a chloroacetyl group and a tosyl group attached to the pyrrole ring
Scientific Research Applications
Chemistry: 3-(Chloroacetyl)-1-tosylpyrrole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It can be used to probe the binding sites of enzymes and receptors.
Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a starting material for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
Target of Action
The primary target of 3-(Chloroacetyl)-1-tosylpyrrole is the AKT enzyme , a serine/threonine kinase that plays a pivotal role in promoting transformation and chemoresistance by inducing proliferation and inhibiting apoptosis . This makes AKT a critical target for cancer therapy .
Mode of Action
This compound interacts with its targets through a process of inhibition . The compound strongly inhibits the microsomal elongase system of the endoplasmic reticulum, a 4-step catalytic system . This inhibition depends on the amide structure and on stereospecificity . It is also suggested that the compound may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
The compound affects the biosynthesis of very-long-chain fatty acids (VLCFAs) . VLCFAs, having more than 18 C-atoms (like C20, 22, 24), are formed by a microsomal elongase system of the endoplasmic reticulum . The inhibition of this system by this compound can disrupt the normal balance of VLCFAs, potentially leading to various downstream effects .
Pharmacokinetics
For instance, a study on Chloroacetyl Acetyl-L-carnitine showed that the compound was well-absorbed and distributed in the body . .
Result of Action
The action of this compound results in promising anticarcinogenic action . For instance, it has been found to have potent anti-proliferative action against the triple-negative breast cancer MDA-MB-231 cell line . The compound demonstrated promising anticarcinogenic action, with certain variants showing significant inhibition at specific concentrations .
Action Environment
The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factorsAdditionally, the broader environmental context, including socio-economic and policy environments, can influence the use and effectiveness of such compounds .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the tosylated pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group in 3-(Chloroacetyl)-1-tosylpyrrole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized derivatives.
Reduction Reactions: The chloroacetyl group can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted derivatives of this compound.
Oxidation Reactions: The major products are oxidized derivatives such as pyrrole-2,5-diones.
Reduction Reactions: The major products are reduced derivatives such as alcohols or amines.
Comparison with Similar Compounds
3-(Chloroacetyl)pyrrole: Lacks the tosyl group, making it less lipophilic.
1-Tosylpyrrole: Lacks the chloroacetyl group, reducing its reactivity towards nucleophiles.
3-(Bromoacetyl)-1-tosylpyrrole: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may affect its reactivity and biological activity.
Uniqueness: 3-(Chloroacetyl)-1-tosylpyrrole is unique due to the presence of both the chloroacetyl and tosyl groups. This combination of functional groups imparts distinct chemical reactivity and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUEUYPEHSNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569709 | |
Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124511-96-2 | |
Record name | 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124511-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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